

CAS 1792-40-1 chemical information and safety data

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Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzimidazole

Cat. No.: B158376

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An In-depth Technical Guide to **2-Methyl-5-nitrobenzimidazole** (CAS 1792-40-1)

This technical guide provides comprehensive chemical information, safety data, experimental protocols, and an overview of the biological activities associated with **2-Methyl-5-nitrobenzimidazole** (CAS 1792-40-1). The content is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

2-Methyl-5-nitrobenzimidazole is an organic compound featuring a benzimidazole core structure, which is a fusion of benzene and imidazole rings.^[1] It is characterized by a methyl group at the second position and a nitro group at the fifth position of the benzimidazole framework.^[1] This compound typically appears as a yellow to orange crystalline solid and has moderate solubility in polar organic solvents.^[1]

Table 1: Chemical and Physical Properties of **2-Methyl-5-nitrobenzimidazole**

Property	Value	Source(s)
CAS Number	1792-40-1	[1][2][3][4]
Molecular Formula	C ₈ H ₇ N ₃ O ₂	[1][2][3][4]
Molecular Weight	177.16 g/mol	[1][2][3][4]
Density	1.4 ± 0.1 g/cm ³	[3]
Boiling Point	446.0 ± 18.0 °C at 760 mmHg	[3]
Flash Point	223.5 ± 21.2 °C	[3]
LogP (Octanol/Water Partition Coefficient)	1.94	[3]
Water Solubility	Log10WS: -3.39 (mol/L)	[2]
Vapor Pressure	0.0 ± 1.0 mmHg at 25°C	[3]
Refractive Index	1.707	[3]
pKa	9.83 ± 0.10 (Predicted)	[5]

Safety and Hazard Information

2-Methyl-5-nitrobenzimidazole is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Irritation	2	H315: Causes skin irritation
Serious Eye Damage	1	H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure	3	May cause respiratory irritation

Source:[5]

Handling and Storage:

- Engineering Controls: Use only in a chemical fume hood.[3]
- Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a laboratory coat.[3]
- Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be washed before reuse.[3]
- Conditions to Avoid: Keep away from heat, flames, and sparks.[3]
- Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
- Hazardous Decomposition Products: Combustion may produce carbon monoxide and nitrogen oxides.[3]
- Storage: Store in a dry, well-ventilated place with the container tightly sealed.[5]

Synthesis and Experimental Protocols

The synthesis of 2-substituted-5-nitrobenzimidazoles, including the title compound, is well-established in the literature. A common and effective method involves the condensation of 4-nitro-o-phenylenediamine with a carboxylic acid. For the synthesis of **2-Methyl-5-nitrobenzimidazole**, acetic acid would be the carboxylic acid of choice.

Experimental Protocol: Synthesis via Condensation with Acetic Acid

This protocol is based on the general method for synthesizing 2-substituted-5-nitrobenzimidazoles.[3]

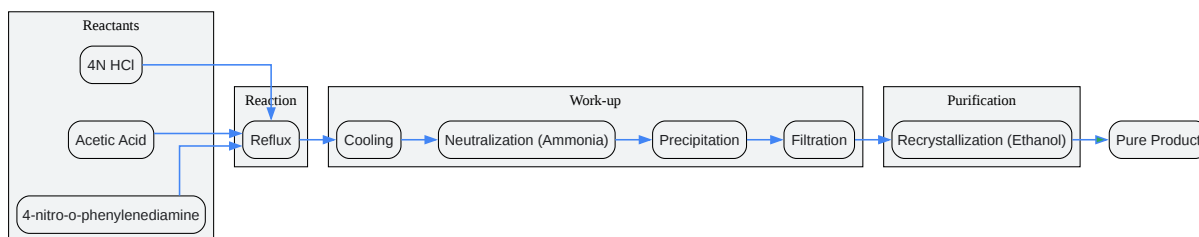
Materials:

- 4-nitro-o-phenylenediamine

- Glacial acetic acid
- 4N Hydrochloric acid (HCl)
- Aqueous ammonia
- Ethanol
- Ice

Procedure:

- In a round-bottom flask, combine 4-nitro-o-phenylenediamine (0.01 mole) and glacial acetic acid (0.01 mole).
- Add 4N aqueous HCl (approximately 15 mL) to the mixture.
- Heat the reaction mixture under reflux for a suitable period, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the flask in an ice bath.
- Neutralize the mixture by slowly adding aqueous ammonia until the product precipitates.
- Filter the crude product, wash it with cold water, and then dry it.
- Recrystallize the dried product from ethanol to obtain pure **2-Methyl-5-nitrobenzimidazole**.



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Caption: A generalized workflow for the synthesis of **2-Methyl-5-nitrobenzimidazole**.

Biological Activity and Potential Applications

The 5-nitrobenzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its presence in a wide array of biologically active compounds.[3][6] The nitro group at the 5-position significantly enhances the biological activities of these molecules. [6][7]

Antimicrobial Activity

Derivatives of 5-nitrobenzimidazole have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[8]

Anticancer Activity

The anticancer potential of 5-nitrobenzimidazole derivatives is an area of active research. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[9]

Table 3: Anticancer Activity of Selected 5-Nitrobenzimidazole Derivatives

Compound Type	Cancer Cell Line	IC ₅₀ (μM)
Thiobenzimidazole derivatives	MCF-7 (Breast Adenocarcinoma)	0.76 - 21.5
5-Nitrobenzimidazole-pyrimidine hybrids	HepG2 (Hepatocellular Carcinoma)	4.37
Benzimidazole acridine derivative (8m)	SW480 (Colon Cancer)	6.77
Benzimidazole acridine derivative (8m)	HCT116 (Colon Cancer)	3.33

Source:[9]

Anthelmintic and Antioxidant Activities

Studies have also reported the anthelmintic and antioxidant properties of certain 5-nitrobenzimidazole derivatives.[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing the cytotoxic effects of a compound on cancer cell lines.[9]

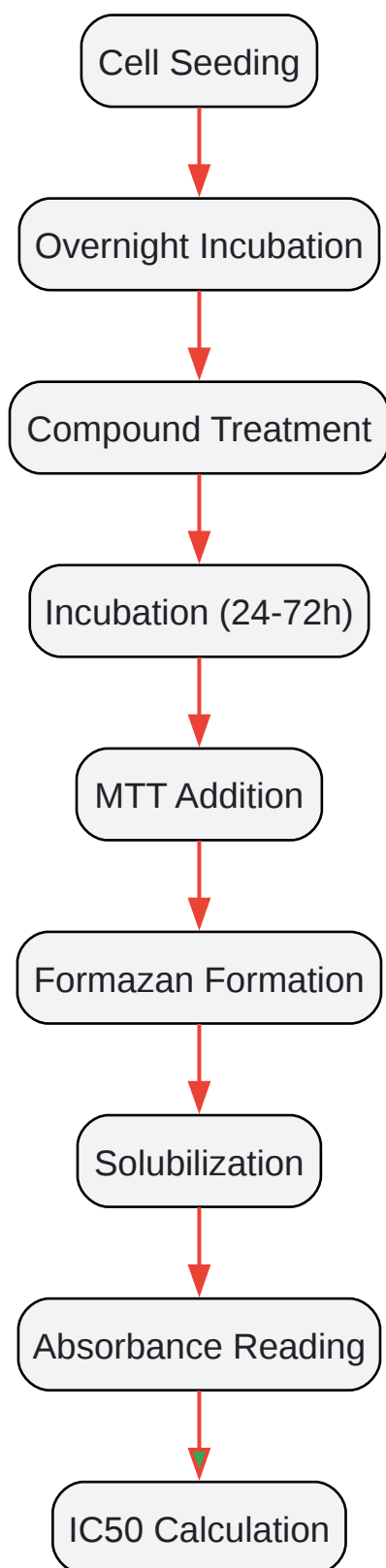
Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- 96-well plates
- **2-Methyl-5-nitrobenzimidazole** (dissolved in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a detergent-based buffer)

- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **2-Methyl-5-nitrobenzimidazole** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength.
- Calculate the percentage of cell viability for each concentration of the compound and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

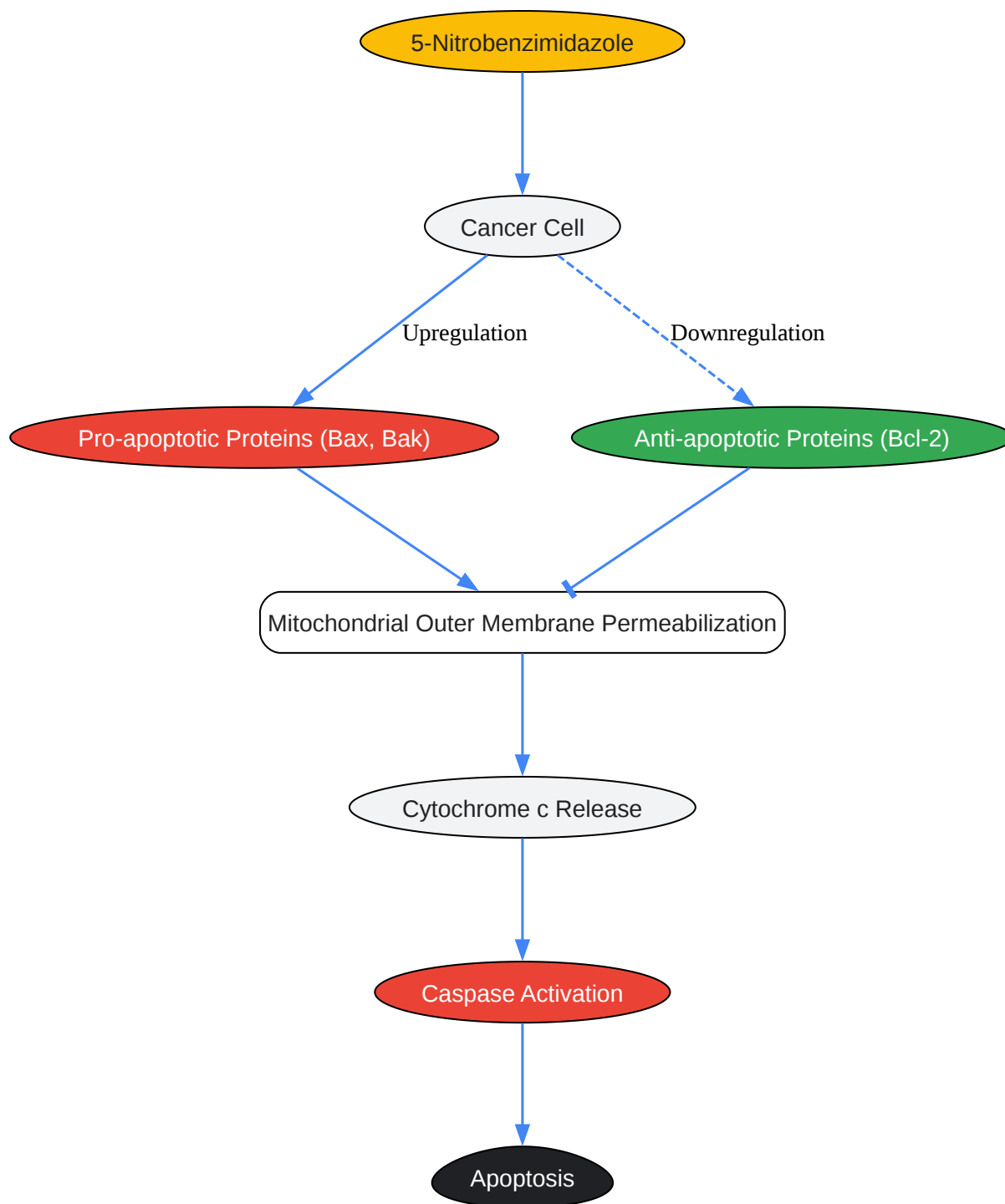


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Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Potential Mechanism of Action

While the specific signaling pathways for **2-Methyl-5-nitrobenzimidazole** are not extensively detailed in the available literature, the broader class of 5-nitrobenzimidazoles is known to exert its anticancer effects through the induction of apoptosis.



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Caption: A hypothetical signaling pathway for apoptosis induction by 5-nitrobenzimidazoles.

Conclusion

2-Methyl-5-nitrobenzimidazole (CAS 1792-40-1) is a compound of significant interest due to its versatile chemical nature and its association with the biologically active 5-nitrobenzimidazole scaffold. The information presented in this guide, including its chemical and physical properties, safety data, synthesis protocols, and an overview of its potential biological activities, provides a solid foundation for researchers and drug development professionals. Further investigation into the specific mechanisms of action and the development of novel derivatives could lead to the discovery of new therapeutic agents.

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